

ML406: Application Notes and Protocols for Laboratory Use

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Compound of Interest

Compound Name: ML406

Cat. No.: B1676658

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Introduction

ML406 is a potent and selective small molecule inhibitor of 7,8-diaminopelargonic acid synthase (DAPA synthase), an enzyme encoded by the bioA gene in *Mycobacterium tuberculosis* (Mtb). This enzyme is a key component of the biotin biosynthesis pathway, which is essential for the survival and pathogenesis of Mtb.[1] As mammals do not possess this pathway, BioA represents a promising target for the development of novel anti-tubercular agents.[1] **ML406** has demonstrated significant inhibitory activity against the Mtb BioA enzyme and whole-cell Mtb growth, making it a valuable tool for tuberculosis research and drug discovery.[1]

These application notes provide detailed protocols for the use of **ML406** in a laboratory setting, including its characterization, in vitro efficacy testing, and the underlying signaling pathway.

Biochemical and Physicochemical Properties

A summary of the key properties of **ML406** is presented in the table below.

Property	Value	Reference
Target	Mycobacterium tuberculosis BioA (DAPA synthase)	[1]
IC50 (BioA enzyme)	30 nM	[1]
IC50 (WT M. tb H37Rv growth inhibition)	3.2 µM (in biotin-free media)	[1]
Molecular Formula	C ₂₀ H ₂₀ N ₂ O ₄	N/A
CAS Number	774589-47-8	N/A
Solubility	Soluble in DMSO	N/A

Signaling Pathway and Mechanism of Action

ML406 exerts its anti-tubercular activity by inhibiting the BioA enzyme in Mycobacterium tuberculosis. BioA is a pyridoxal 5'-phosphate (PLP)-dependent transaminase that catalyzes the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA), a crucial step in the biotin biosynthesis pathway. By blocking this step, **ML406** deprives the bacterium of biotin, an essential cofactor for several metabolic processes, ultimately leading to the inhibition of bacterial growth.

Caption: Inhibition of the M. tuberculosis Biotin Biosynthesis Pathway by **ML406**.

Experimental Protocols

The following are detailed protocols for the evaluation of **ML406** in a laboratory setting.

Preparation of ML406 Stock Solutions

Objective: To prepare a concentrated stock solution of **ML406** for use in various assays.

Materials:

- **ML406** powder
- Dimethyl sulfoxide (DMSO), sterile

- Sterile microcentrifuge tubes

Procedure:

- Calculate the required amount of **ML406** powder to prepare a stock solution of a desired concentration (e.g., 10 mM).
- Weigh the **ML406** powder accurately in a sterile microcentrifuge tube.
- Add the calculated volume of sterile DMSO to the tube.
- Vortex the tube until the **ML406** is completely dissolved.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C for long-term storage.

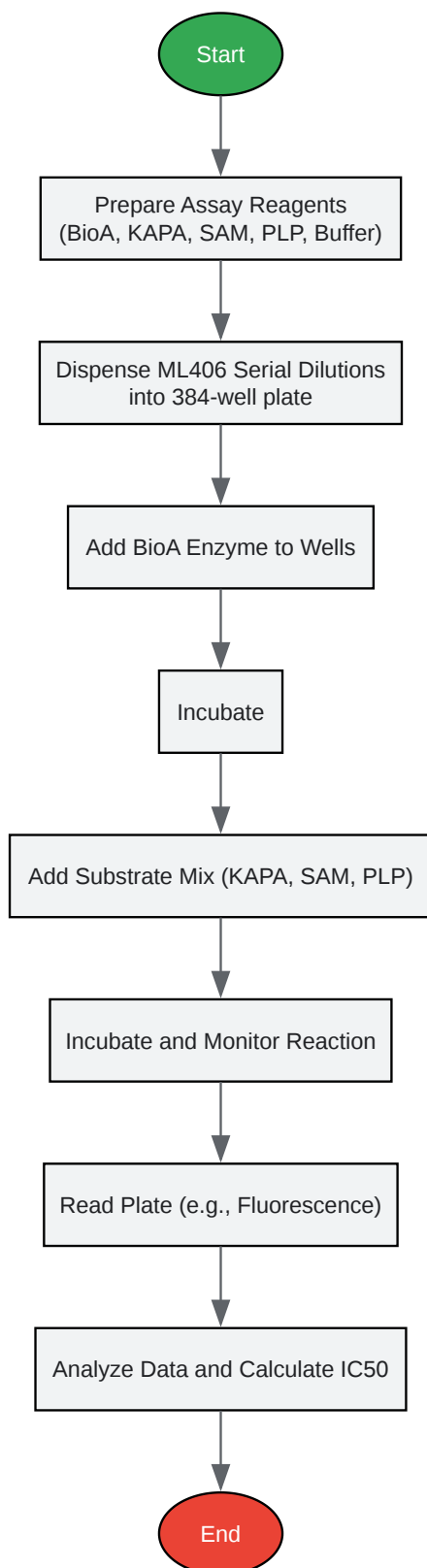
In Vitro Enzymatic Assay for BioA Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **ML406** against the Mtb BioA enzyme.

Materials:

- Purified Mtb BioA enzyme
- 7-keto-8-aminopelargonic acid (KAPA) substrate
- S-adenosyl methionine (SAM)
- Pyridoxal 5'-phosphate (PLP)
- Coupled enzyme system for detection (e.g., a system that detects the product DAPA)
- Assay buffer (e.g., phosphate buffer, pH 7.5)
- **ML406** stock solution
- 384-well assay plates

Workflow:

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References

- 1. Discovery of small molecule probe that shows anti-tubercular activity via Mtb bioA (DAPA synthase) enzyme inhibition - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
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